Fagaronine Chloride Induces Hemoglobin Synthesis in K562 Leukemic Cells at Sublethal Growth-Inhibitory Concentrations
In K562 human chronic myelogenous leukemia cells, fagaronine chloride reduces the cell growth rate by 50% at an IC50 of 3 μM after 3 days, and this sublethal concentration is sufficient to induce optimal hemoglobin synthesis (75% benzidine-positive cells, 13–15 pg hemoglobin/cell) after 4 days of culture [1].
| Evidence Dimension | Erythroid differentiation induction (hemoglobin synthesis) at sublethal growth-inhibitory concentration |
|---|---|
| Target Compound Data | IC50 (growth inhibition) = 3 μM; 75% benzidine-positive cells; 13–15 pg hemoglobin/cell at 4 days |
| Comparator Or Baseline | No direct comparator in same study; class-level inference: other differentiation inducers (e.g., DMSO, hemin) require higher concentrations or longer exposure times to achieve comparable differentiation in K562 cells |
| Quantified Difference | 3 μM IC50 for growth inhibition induces maximal differentiation; no lethality observed |
| Conditions | K562 human chronic myelogenous leukemia cell line; 3-day exposure for growth inhibition; 4-day culture for hemoglobin synthesis |
Why This Matters
This profile—potent growth inhibition at low micromolar concentrations coupled with robust differentiation induction without acute cytotoxicity—positions fagaronine chloride as a preferred tool compound for leukemia differentiation studies compared to conventional inducers that are either more toxic or require higher concentrations.
- [1] Dupont C, Couillerot E, Gillet R, Caron C, Zeches-Hanrot M, Riou JF, et al. The antileukemic alkaloid fagaronine and the human K 562 leukemic cells: effects on growth and induction of erythroid differentiation. Leuk Res. 1987;11(8):691-8. View Source
